molecular formula C21H18N4O2 B15216622 4(3H)-Quinazolinone, 3-(4,5-dihydro-2-methyl-5-oxo-4-(phenylmethylene)-1H-imidazol-1-yl)-2-ethyl- CAS No. 114496-26-3

4(3H)-Quinazolinone, 3-(4,5-dihydro-2-methyl-5-oxo-4-(phenylmethylene)-1H-imidazol-1-yl)-2-ethyl-

Cat. No.: B15216622
CAS No.: 114496-26-3
M. Wt: 358.4 g/mol
InChI Key: RECWSQBBQBGMFQ-AQTBWJFISA-N
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Description

4(3H)-Quinazolinone, 3-(4,5-dihydro-2-methyl-5-oxo-4-(phenylmethylene)-1H-imidazol-1-yl)-2-ethyl- is a heterocyclic compound featuring a quinazolinone core fused with a substituted imidazole moiety. Quinazolinones are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

114496-26-3

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

3-[(4Z)-4-benzylidene-2-methyl-5-oxoimidazol-1-yl]-2-ethylquinazolin-4-one

InChI

InChI=1S/C21H18N4O2/c1-3-19-23-17-12-8-7-11-16(17)20(26)25(19)24-14(2)22-18(21(24)27)13-15-9-5-4-6-10-15/h4-13H,3H2,1-2H3/b18-13-

InChI Key

RECWSQBBQBGMFQ-AQTBWJFISA-N

Isomeric SMILES

CCC1=NC2=CC=CC=C2C(=O)N1N3C(=N/C(=C\C4=CC=CC=C4)/C3=O)C

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1N3C(=NC(=CC4=CC=CC=C4)C3=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized into three groups: imidazo-quinazoline derivatives, 5-oxo-imidazole-containing compounds, and triazole-substituted quinazolinones. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison
Compound Class Core Structure Key Substituents/Features Reported Activities/Applications References
Target Compound Quinazolinone + imidazole 2-Ethyl, 4-(phenylmethylene), 5-oxoimidazole Inferred: Antimicrobial, redox modulation (based on analogs)
Imidazo[4,5-g]quinazolines Imidazo-quinazoline Aryl, heteroaryl (e.g., thiophene) Synthetic focus; potential pharmacophores
5-Oxo-imidazole derivatives Pyrazol-3-one + imidazole Arylidene, phenyl, methyl Antimicrobial (growth inhibitory)
Triazole-substituted quinazolinones Quinazolinone + triazole 2,4-Dichlorophenyl, fluoro Pesticides (e.g., quinconazole)

Key Observations :

Structural Divergence: The target compound’s 5-oxoimidazole group distinguishes it from triazole-based quinazolinones (e.g., quinconazole) and aligns it with antimicrobial 5-oxo-imidazole derivatives .

Functional Overlaps :

  • Antimicrobial Activity : 5-Oxo-imidazole derivatives exhibit growth inhibitory effects against microbes , suggesting the target compound may share similar properties.
  • Redox Modulation : Indole analogs with methylenequinuclidin-3-ol groups activate Keap1/Nrf2 signaling via NADPH oxidase . While the target compound lacks an indole core, its 5-oxoimidazole moiety may interact with redox-sensitive pathways.

Q & A

Q. What are the established synthetic methodologies for preparing 4(3H)-quinazolinone derivatives, and how can they be adapted for the target compound?

  • Methodological Answer : A common approach involves using methyl 2-acylaminobenzoate, amine hydrochlorides, and P₂O₅ under high-temperature conditions (180°C, 45 min) to cyclize the quinazolinone core . For imidazole-substituted derivatives like the target compound, thermal reactions with amines (e.g., in pyridine at 100°C for 18 hours) are effective for introducing heterocyclic substituents . Adaptations may require adjusting stoichiometry (e.g., amine hydrochloride ratios) and optimizing recrystallization solvents (e.g., petroleum ether/dichloromethane mixtures) to isolate the product .

Q. How can the structural integrity and purity of the synthesized compound be validated?

  • Methodological Answer : Combine single-crystal X-ray diffraction (for unambiguous confirmation of stereochemistry and substituent positioning, as demonstrated in imidazole-quinazolinone analogs ) with spectroscopic techniques :
  • ¹H/¹³C NMR : Verify proton environments (e.g., ethyl/methyl groups, phenylmethylene protons).
  • IR Spectroscopy : Confirm carbonyl (C=O) and imine (C=N) stretches.
  • Elemental Analysis : Match experimental vs. theoretical C/H/N/O percentages .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Use response surface methodology (RSM) to evaluate critical factors (temperature, solvent polarity, catalyst loading). For example:
FactorRange TestedOptimal Value
Temperature160–200°C180°C
P₂O₅ ratio0.1–0.3 mol0.21 mol
Reaction time30–60 min45 min
Source: Adapted from P₂O₅-mediated cyclization protocols .
Central composite designs minimize trials while maximizing yield and purity .

Q. What computational strategies can predict the reactivity and regioselectivity of the phenylmethylene-imidazole substituent during synthesis?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and electron density maps. For example:
  • Reaction Path Search : Identify low-energy pathways for imidazole ring closure using quantum chemical calculations (e.g., Gaussian or ORCA software) .
  • Natural Bond Orbital (NBO) Analysis : Predict nucleophilic/electrophilic sites on the quinazolinone core .
    Integrate computational results with experimental validation (e.g., altering substituents to test predicted regioselectivity).

Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies for biological applications?

  • Methodological Answer : Compare analogs with modified substituents (Table 1):
AnalogSubstituent ModificationBiological Activity Trend
4-AminoantipyrinePyrazoline coreEnhanced analgesic activity
MetamizoleThiazole-like featuresAntipyretic efficacy
Source: Structural analogs from pyrazoline/imidazole studies .
Use molecular docking to assess binding affinity with target proteins (e.g., cyclooxygenase for anti-inflammatory applications) and validate via in vitro assays .

Q. What methodologies resolve contradictions in spectroscopic data for imidazole-quinazolinone derivatives?

  • Methodological Answer : Address discrepancies (e.g., overlapping NMR signals) via:
  • 2D NMR (COSY, HSQC) : Resolve proton-proton and proton-carbon correlations.
  • Variable Temperature NMR : Suppress dynamic effects (e.g., ring puckering in imidazole) .
    Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Integration of Computational and Experimental Approaches

Q. How can a feedback loop between computational predictions and experimental data accelerate the development of derivatives?

  • Methodological Answer : Implement the ICReDD framework :

Computational Screening : Use reaction path searches to prioritize synthetic routes.

Robotic High-Throughput Experimentation : Test top candidates under varied conditions.

Machine Learning : Train models on experimental yields/purity to refine predictions .
Example: Optimizing solvent selection (polar aprotic vs. nonpolar) based on computed solvation energies.

Data Contradiction Analysis

Q. Why might synthesis yields vary significantly between P₂O₅-mediated and thermal methods?

  • Methodological Answer : Potential factors include:
  • Side Reactions : P₂O₅ may over-dehydrate sensitive intermediates, reducing yield .
  • Catalyst Deactivation : Thermal methods (e.g., pyridine at 100°C) risk amine oxidation .
    Mitigate by:
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress.
  • Additive Screening : Introduce radical scavengers (e.g., BHT) to suppress side pathways .

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